4-Methylumbelliferyl-alpha-D-galactopyranoside
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Overview
Description
4-Methylumbelliferyl-alpha-D-galactopyranoside is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and antimicrobial properties . This specific compound is characterized by its chromen-2-one structure, which is linked to a sugar moiety, making it a glycoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-alpha-D-galactopyranoside typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the flavonoid core, followed by enzymatic glycosylation to attach the sugar moiety. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring or the sugar moiety, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced chromen-2-one compounds, and various substituted flavonoids.
Scientific Research Applications
4-Methylumbelliferyl-alpha-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Its anti-inflammatory and antimicrobial effects are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-alpha-D-galactopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
4-Methylumbelliferyl-alpha-D-galactopyranoside is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability compared to other flavonoids .
Properties
Molecular Formula |
C16H18O8 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11?,13-,14+,15?,16-/m0/s1 |
InChI Key |
YUDPTGPSBJVHCN-XKNQCCKQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
4-methylumbelliferone-alpha-D-galactoside 4-methylumbelliferyl galactose 4-methylumbelliferyl-alpha-D-galactopyranoside 4-methylumbelliferyl-beta-D-galactopyranoside 4-methylumbelliferyl-beta-D-galactoside 4-methylumbelliferyl-galactopyranoside 4-methylumbelliferyl-galactopyranoside, ((alpha-D)-galactopyranosyloxy)-isomer 4-methylumbelliferyl-galactopyranoside, ((beta-D)-galactosyloxy)-isomer 4-MUBF-GP |
Origin of Product |
United States |
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